cis-3-(4-Methoxyphenyl)cyclobutanamine
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Overview
Description
cis-3-(4-Methoxyphenyl)cyclobutanamine: is an organic compound characterized by a cyclobutane ring substituted with a 4-methoxyphenyl group and an amine group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(4-Methoxyphenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed intramolecular ketone alkenylation, which affords the desired cyclobutane structure with high yield and selectivity . The reaction conditions often involve the use of QPhos and t-butyl lithium as reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: cis-3-(4-Methoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
cis-3-(4-Methoxyphenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which cis-3-(4-Methoxyphenyl)cyclobutanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate specific pathways, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
- cis-3-(4-Methoxyphenyl)cyclobutanol
- cis-3-(4-Methoxyphenyl)cyclobutanone
- trans-3-(4-Methoxyphenyl)cyclobutanamine
Comparison: cis-3-(4-Methoxyphenyl)cyclobutanamine is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9-10H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOHUPTWZGRJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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